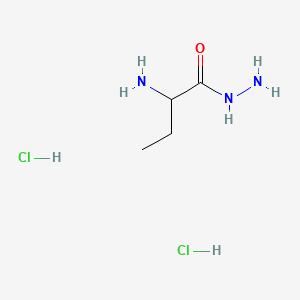
2-Aminobutanehydrazide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminobutanehydrazide dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by its hydrazide functional group, which makes it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobutanehydrazide dihydrochloride typically involves the reaction of butanehydrazide with an amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Aminobutanehydrazide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of substituted hydrazides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, electrophiles; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted hydrazides, amines, and oxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Aminobutanehydrazide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals due to its reactivity and stability.
作用機序
The mechanism of action of 2-Aminobutanehydrazide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, modulating oxidative stress pathways and influencing cellular functions.
類似化合物との比較
Similar Compounds
2,2’-Azobis(2-amidinopropane) dihydrochloride: Known for its use as a free radical initiator in polymerization reactions.
2,2’-Azobis(2-methylpropionamidine) dihydrochloride: Another azo compound used in polymer chemistry and as a model oxidant in biological studies.
Uniqueness
2-Aminobutanehydrazide dihydrochloride stands out due to its specific hydrazide functional group, which imparts unique reactivity and stability. This makes it a versatile compound for various applications, from organic synthesis to potential therapeutic uses.
特性
分子式 |
C4H13Cl2N3O |
|---|---|
分子量 |
190.07 g/mol |
IUPAC名 |
2-aminobutanehydrazide;dihydrochloride |
InChI |
InChI=1S/C4H11N3O.2ClH/c1-2-3(5)4(8)7-6;;/h3H,2,5-6H2,1H3,(H,7,8);2*1H |
InChIキー |
YQCYVXIZRAMMNE-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NN)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


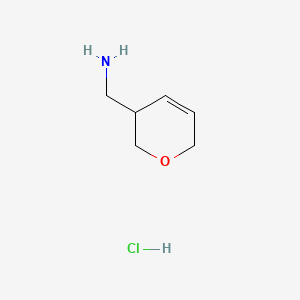

![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)

![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
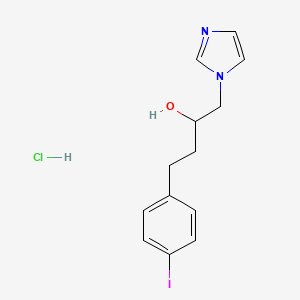
![3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)
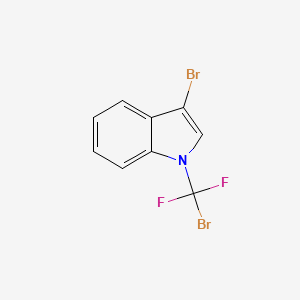
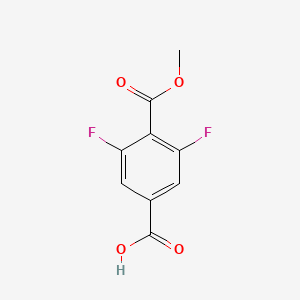
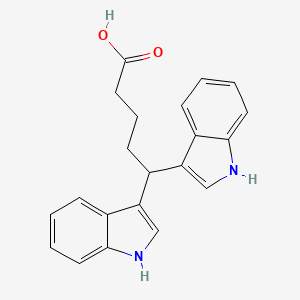
![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)
![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)
![(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13466449.png)

